Thiophene Regioisomeric Differentiation: 3-yl vs. 2-yl Substitution
The target compound carries a thiophen-3-yl group, while the closest regioisomer, 2-ethoxy-N-(3-hydroxy-3-(thiophen-2-yl)propyl)acetamide, features a thiophen-2-yl attachment. Patent SAR frameworks for non-annulated thiophenylamides establish that the position of the thiophene ring attachment is a critical determinant of FABP4 and FABP5 binding pocket complementarity [1]. Although the patent does not disclose individual Ki values for these two specific regioisomers, it explicitly classifies thiophene substitution as a primary variable modulating dual FABP4/5 inhibitory activity, with thiophen-3-yl being one of the enumerated embodiments distinct from thiophen-2-yl [1].
| Evidence Dimension | Thiophene ring attachment position as FABP binding determinant |
|---|---|
| Target Compound Data | Thiophen-3-yl substitution (explicitly encompassed by patent Formula I) |
| Comparator Or Baseline | Thiophen-2-yl regioisomer (also encompassed but structurally distinct pharmacophore) |
| Quantified Difference | Qualitative SAR distinction confirmed by patent; no individual Ki values disclosed for these exact pair |
| Conditions | Patent US9353102B2, FABP4/5 inhibition, general formula I encompassing both thiophen-3-yl and thiophen-2-yl embodiments |
Why This Matters
Procurement of the incorrect regioisomer can lead to complete loss of intended target engagement, as the thiophene attachment point dictates the three-dimensional orientation of the molecule within the FABP binding pocket.
- [1] Buettelmann, B., Ceccarelli, S.M., Kuehne, H., Kuhn, B., Neidhart, W., Obst Sander, U., Richter, H. Non-annulated thiophenylamides. US Patent US9353102B2. Published 2016-05-31. Assigned to Hoffmann-La Roche. View Source
